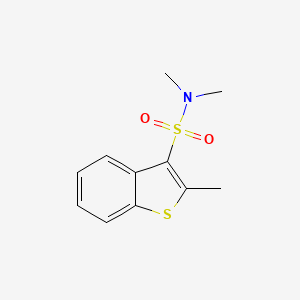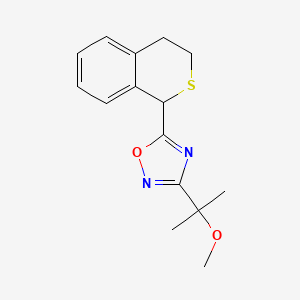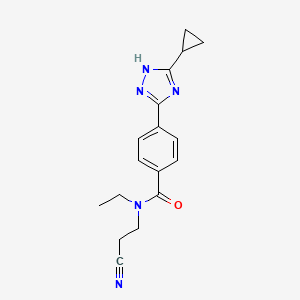
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide, also known as ESI-09, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a small molecule inhibitor of RAC1, a protein that plays a key role in cell signaling and cytoskeletal dynamics.
作用機序
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide inhibits the activity of RAC1 by binding to a specific site on the protein and preventing it from interacting with its downstream effectors. This leads to a disruption of the signaling pathways that are regulated by RAC1, ultimately resulting in a decrease in cell migration, proliferation, and survival.
Biochemical and Physiological Effects:
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been shown to have a variety of biochemical and physiological effects in cells. It has been demonstrated to inhibit the migration and invasion of cancer cells, as well as to induce apoptosis in cancer cells. Additionally, 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been shown to protect against ischemic injury in the heart and brain, suggesting that it may have potential therapeutic applications in cardiovascular and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide in lab experiments is its specificity for RAC1. Because it targets a specific site on the protein, it is less likely to have off-target effects on other signaling pathways. Additionally, 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is a small molecule inhibitor, which makes it easier to administer and study in cells and animal models.
One limitation of using 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide is its potential toxicity. While it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety and potential side effects in humans.
将来の方向性
There are several future directions for research on 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide in animal models and humans. Finally, the development of more potent and selective inhibitors of RAC1 may lead to the discovery of new targets for therapeutic intervention in human disease.
合成法
The synthesis of 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide involves a multi-step process that begins with the reaction of 4-methyl-3-pyridinesulfonamide with ethyl bromoacetate to form the intermediate compound 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide. This intermediate is then treated with sodium hydride and methyl iodide to yield the final product, 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide.
科学的研究の応用
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been shown to have a wide range of potential applications in scientific research. It has been studied for its ability to inhibit the activity of RAC1, which is involved in a variety of cellular processes including cell migration, proliferation, and survival. 5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide has been used in studies to investigate the role of RAC1 in cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
5-ethyl-N-(4-methylpyridin-3-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-10-4-5-12(17-10)18(15,16)14-11-8-13-7-6-9(11)2/h4-8,14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGVYSSYNAWXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=C(C=CN=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Azocan-1-yl)-2-oxoethyl]-1,3-oxazinan-2-one](/img/structure/B7583484.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)









